molecular formula C19H18F2N2O5 B2629602 N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide CAS No. 954630-22-9

N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2629602
CAS No.: 954630-22-9
M. Wt: 392.359
InChI Key: ZZZMANIXTYATSB-UHFFFAOYSA-N
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Description

N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a difluorobenzamide moiety, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, often under acidic or basic conditions to facilitate ring closure.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Benzamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced intermediates.

    Substitution: Nitro, bromo, or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(3,4-dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

The compound’s potential biological activities are of interest in the field of medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the oxazolidinone and difluorobenzamide moieties.

    Oxazolidinone Antibiotics: Such as linezolid, which also contains an oxazolidinone ring but differs in other structural aspects.

    Difluorobenzamides: Compounds like diflubenzuron, which share the difluorobenzamide moiety but have different functional groups attached.

Uniqueness

N-((3-(3,4-Dimethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-difluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O5/c1-26-16-6-4-12(8-17(16)27-2)23-10-13(28-19(23)25)9-22-18(24)11-3-5-14(20)15(21)7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZMANIXTYATSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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